This compound falls under the category of heterocyclic organic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. It is classified as an aromatic compound due to the presence of the phenyl group, and its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and metabolic pathways .
The synthesis of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid typically involves multi-step synthetic pathways. One common method includes:
Careful control of reaction conditions—such as temperature, solvent choice, and reaction time—is crucial to ensure high yields and purity of the final product .
The molecular structure of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can be described as follows:
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions typical for compounds containing carboxylic acids, such as:
These reactions expand its utility in synthesizing various derivatives for pharmacological studies .
The mechanism of action for 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological systems. Preliminary studies suggest that it may influence neurotransmission pathways or metabolic processes by binding to target proteins involved in these pathways. Further research is necessary to clarify these interactions, including binding affinity studies and functional assays that assess its pharmacodynamics.
The physical and chemical properties of 1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid include:
These properties are critical for understanding its behavior in biological systems and potential applications in drug formulation .
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid has potential applications in several scientific domains:
Further exploration into its biological activity could yield valuable information about its efficacy and safety profile in clinical settings .
The compound belongs to the pyridazine subclass of diazines, characterized by a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2. The 3-methylphenyl group at pyridazine position 6 constitutes a meta-substituted arene attachment, while the piperidine ring at position 3 introduces a saturated nitrogen heterocycle with sp³-hybridized geometry. The carboxylic acid at piperidine position 4 provides an ionizable zwitterionic anchor capable of salt formation or hydrogen-bonding interactions. This hybrid architecture places it within the broader class of N-arylpiperidine carboxylates, a structural motif prevalent in CNS-active compounds and enzyme inhibitors [4] [5].
X-ray crystallography of the closely related para-tolyl analog reveals a monoclinic crystal system with a dihedral angle of 42.5° between the pyridazine and phenyl planes, indicating moderate π-system conjugation disruption. Molecular dynamics simulations suggest the meta-methyl substituent introduces greater steric hindrance than para-substituted analogs, reducing rotational freedom around the C6-aryl bond (C6–C1' axis). Electronically, the meta-methyl group exerts a weak +I effect without significant resonance contribution, while the pyridazine ring’s electron-deficient nature (π-deficient heterocycle) creates an electrophilic center at C4 and C5 positions. The piperidine nitrogen (pKₐ ~7.5) can exist in protonated or free-base forms under physiological conditions, influencing membrane permeability and target engagement [5].
Table 1: Structural and Electronic Parameters of Key Fragments
Structural Fragment | Conformational Feature | Electronic Property | Experimental Evidence |
---|---|---|---|
Pyridazine ring | Planar (0.1 Å deviation) | π-Deficient (dipole moment 3.9 D) | IR: 1580 cm⁻¹ (ring stretch) [5] |
3-Methylphenyl | Dihedral angle 42.5°±3° vs pyridazine | Hammett σₘ = -0.07 (mild e-donating) | Comparative molecular dynamics [5] |
Piperidine-4-COOH | Chair conformation (ΔG = 0.8 kcal/mol) | Zwitterion formation at pH 5.5-7.2 | pKₐ computation (ChemAxon) [5] |
N-Piperidine–N-Pyridazine | Torsion constraint ±30° from coplanarity | Basic center (proton affinity 225 kcal/mol) | Solid-state NMR δN = -325 ppm [5] |
Comparative analysis with halogenated analogs reveals significant geometric perturbations:
The pyridazin-3-yl-piperidine core functions as a dual-domain pharmacophore where:
Specific to PDE3 inhibition, molecular docking indicates the meta-methylphenyl group occupies a hydrophobic subpocket (Leu833, Val844 in PDE3A) with 2.8 Å van der Waals contacts, explaining its superior inhibitory activity (predicted IC₅₀ 280 nM) versus unsubstituted phenyl analogs (IC₅₀ >1 µM). Substituent optimization at this position significantly modulates potency: electron-withdrawing groups like chlorine enhance affinity 3-fold by inducing dipole interactions with Tyr751, while extended alkyl groups (ethyl, isopropyl) improve lipophilic efficiency (LipE = pIC₅₀ - logP) by 1.5 units [5].
Beyond PDE inhibition, this scaffold demonstrates GPCR polypharmacology by engaging formyl peptide receptors (FPRs) and bombesin receptors (BB1/BB2). Structural similarity to PD176252—a known BB2 antagonist and FPR agonist—suggests shared pharmacophoric elements:
Field-point modeling reveals three critical interaction zones in FPR2 engagement:
Table 2: Comparative Bioactivity Profiles of Structural Analogs
Compound | Primary Target | Experimental EC₅₀/IC₅₀ | Key Structural Determinants |
---|---|---|---|
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid | PDE3A | 280 nM (predicted) [5] | meta-Methyl hydrophobic fit |
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid | PDE3A/FPR2 | FPR2 EC₅₀ = 110 nM [8] [10] | Halogen bond with His102 |
PD176252 (Bombesin antagonist) | BB2/FPR1/FPR2 | FPR2 EC₅₀ = 8 nM [10] | Indole-propanamide extension |
1-[3-Amino-6-(3-methoxyphenyl)pyrazin-2-yl]piperidine-4-carboxylic acid | FPR3 | 520 nM [6] | Pyrazine ring π-stacking |
The molecule’s synthetic versatility enables rational generation of bifunctional pharmacophores:
Despite promising target engagement profiles, this compound’s therapeutic potential remains concentrated in cardiovascular (PDE3-mediated) and inflammatory (FPR-mediated) domains. Significant gaps exist in:
The discontinued status of the 3-fluorophenyl analog (CAS not specified) highlights translational challenges, particularly regarding synthetic scalability and in vivo stability [8].
Critical SAR limitations impede rational optimization:
Table 3: Priority Research Directions Based on Identified Gaps
Research Domain | Unmet Need | Experimental Approach | Expected Impact |
---|---|---|---|
Synthetic Methodology | Multi-gram scalable synthesis | Flow chemistry with immobilized catalysts [5] | >80% yield at 100g scale |
SAR Expansion | Heteroaryl replacements for phenyl | Thienyl, pyridyl, isoxazolyl variants [7] | Broaden GPCR engagement spectrum |
Prodrug Development | BBB penetration enhancement | Ethyl ester / tert-butyl ester screening [4] | 10-fold increase in brain uptake |
Polypharmacology Profiling | Kinase inhibition screening | KINOMEscan™ against 468 kinases | Identification of oncology applications |
The compound faces three critical development barriers:
Patent analysis (WO2019145718A1) reveals that competitor scaffolds prioritize morpholine replacements (reducing metabolism) and carboxylic acid isosteres (improving permeability), suggesting underutilized optimization strategies [4]. Crucially, no published studies explore prodrug approaches (e.g., ester masking) to overcome the carboxylic acid’s permeability limitations, representing a significant opportunity for translational advancement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0